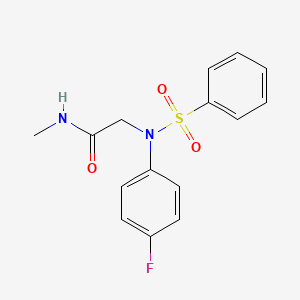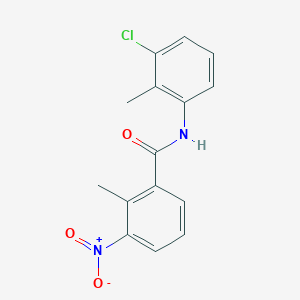
N~2~-(4-fluorophenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(4-fluorophenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide, also known as FMPGS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
N~2~-(4-fluorophenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide has shown potential applications in various scientific research fields, including medicinal chemistry, drug discovery, and neuroscience. It has been reported to exhibit analgesic, anti-inflammatory, and anticonvulsant effects in animal models, making it a promising candidate for the development of new drugs for the treatment of pain, inflammation, and epilepsy.
Wirkmechanismus
The exact mechanism of action of N~2~-(4-fluorophenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems, including the glutamate and GABAergic systems. This compound has been shown to enhance the activity of GABAergic neurons, which are known to play a crucial role in the regulation of pain perception and seizure activity.
Biochemical and Physiological Effects:
This compound has been reported to exhibit several biochemical and physiological effects, including the inhibition of cyclooxygenase-2 (COX-2) activity, the reduction of pro-inflammatory cytokine production, and the modulation of ion channel activity. It has also been shown to increase the levels of endogenous opioids in the brain, which are known to play a crucial role in the regulation of pain perception.
Vorteile Und Einschränkungen Für Laborexperimente
N~2~-(4-fluorophenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide has several advantages for lab experiments, including its high potency and selectivity, as well as its ability to cross the blood-brain barrier. However, it also has some limitations, including its relatively low solubility in aqueous solutions and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for research on N~2~-(4-fluorophenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide, including the development of new analogs with improved pharmacological properties, the investigation of its potential applications in the treatment of other neurological disorders, and the elucidation of its exact mechanism of action. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound in preclinical and clinical settings.
Conclusion:
In conclusion, this compound is a promising chemical compound that has shown potential applications in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the development of new drugs for the treatment of various neurological disorders.
Synthesemethoden
The synthesis of N~2~-(4-fluorophenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide involves a multi-step process, which includes the reaction of 4-fluoroaniline with N-methylglycine in the presence of a suitable reagent, followed by the reaction of the resulting product with phenylsulfonyl chloride. The final product, this compound, is obtained after purification and characterization.
Eigenschaften
IUPAC Name |
2-[N-(benzenesulfonyl)-4-fluoroanilino]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O3S/c1-17-15(19)11-18(13-9-7-12(16)8-10-13)22(20,21)14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTIAKTKTBHOHJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN(C1=CC=C(C=C1)F)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[4-(acetylamino)-3-chlorophenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5731292.png)
![2-[4-(dimethylamino)phenyl]-4-(2-furyl)-6H-1,3-oxazin-6-one](/img/structure/B5731298.png)

![N-{[(3-acetylphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5731309.png)

![N-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5731319.png)

![4-bromo-N'-[(3-bromobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5731327.png)
![N-benzyl-3-[(2,5-dichlorophenoxy)methyl]benzamide](/img/structure/B5731329.png)

![1-(4-fluorophenyl)-4-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B5731337.png)

![N-[4-(aminosulfonyl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5731350.png)